molecular formula C15H13FN4O B5376999 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol

1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol

Cat. No.: B5376999
M. Wt: 284.29 g/mol
InChI Key: MHJURINMOAEDEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol is a chemical compound supplied as a dry powder with a molecular weight of 284.29 and the empirical formula C15H13FN4O . This compound is intended for use in biological screening and lead optimization processes in early-stage drug discovery research . The pyrazole structural motif, which is central to this compound, is a privileged scaffold in medicinal chemistry and is found in numerous molecules with a broad spectrum of biological activities . Pyrazole and pyrazolone derivatives are extensively investigated for their potential pharmacological applications, including serving as anti-inflammatory and anticancer agents . Furthermore, such heterocyclic compounds are also explored for their utility in the development of agrochemicals, dyes, and as ligands in coordination chemistry . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-5-(4-fluorophenyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O/c1-9-7-10(2)18-15(17-9)20-14(21)8-13(19-20)11-3-5-12(16)6-4-11/h3-8,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJURINMOAEDEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=O)C=C(N2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Formation of the Pyrazole Ring: The pyrazole ring is usually formed by the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Coupling of the Rings: The final step involves coupling the pyrimidine and pyrazole rings through a series of nucleophilic substitution reactions, often facilitated by catalysts such as palladium or copper.

Industrial Production Methods

In an industrial setting, the production of 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide or acetonitrile, elevated temperatures.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Fluorophenyl Substitutions

Several pyrazole-based analogs share structural similarities with the target compound, particularly in the fluorophenyl substitution:

  • Compounds 1–4 (): These derivatives feature 4,5-dihydropyrazole cores with 4-fluorophenyl and variable aryl/alkyl substituents. X-ray analysis reveals dihedral angles between the pyrazole and fluorophenyl rings ranging from 4.64° to 10.53°, indicating moderate planarity. The target compound’s fully aromatic pyrazole ring likely enhances rigidity compared to these dihydropyrazoles, which may influence binding specificity .
  • Compound 21 (): A protease inhibitor analog containing a 1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol moiety. The trifluoromethyl group introduces strong electron-withdrawing effects, contrasting with the target compound’s dimethylpyrimidine group. This difference highlights how electronic properties of substituents modulate bioactivity .

Thiazole- and Triazole-Containing Isostructural Analogs

Compounds 4 and 5 () incorporate thiazole and triazole rings alongside fluorophenyl-substituted pyrazoles. These isostructural materials exhibit nearly identical crystal packing despite halogen (Cl vs. F) variations.

Chalcone-Based Fluorophenyl Derivatives

Chalcones () with α,β-unsaturated ketones and fluorophenyl substituents show structure-activity relationships (SAR) relevant to substitution patterns. For example:

  • Cardamonin (IC50 = 4.35 μM) lacks para-substitutions on ring B, whereas 2j (IC50 = 4.70 μM) has bromine (ring A) and fluorine (ring B). Substitutions with lower electronegativity (e.g., methoxy) reduce potency. The target compound’s 4-fluorophenyl group aligns with this trend, suggesting its fluorine atom optimizes electronic interactions .

Tetrazolylpyrimidine Hybrids

The target compound’s tetrazolylmethyl linker (from ) contrasts with compound 9 (), which uses a hydrazinylcarbonylmethyl bridge. The methyl linker in the target compound may improve metabolic stability compared to hydrazide-based analogs, which are prone to hydrolysis .

Q & A

Basic: What are the established synthetic routes for 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol?

Answer:
The compound is synthesized via multi-step routes involving:

  • Condensation reactions : Reacting 4,6-dimethylpyrimidin-2-amine with intermediates like hydrazine derivatives or carbonyl-containing precursors.
  • Linker introduction : Incorporating the 4-fluorophenyl group via Suzuki coupling or nucleophilic substitution, depending on the reactivity of intermediates .
  • Purification : Column chromatography (silica gel) and recrystallization (ethanol/water mixtures) are commonly used. Characterization relies on ¹H/¹³C NMR (to confirm substituent positions) and X-ray diffraction for absolute stereochemical assignment .

Advanced: How can researchers optimize reaction yields when introducing the 4-fluorophenyl group into the pyrazole ring?

Answer:
Yield optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
  • Catalyst systems : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for fluorophenyl incorporation .
  • Temperature control : Maintaining 80–100°C during coupling reactions minimizes side products.
  • Protecting groups : Temporarily shielding reactive sites (e.g., hydroxyl groups) prevents undesired side reactions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., pyrimidine CH₃ groups at δ ~2.5 ppm) and confirms aryl substitution patterns. ¹⁹F NMR (δ ~-110 ppm) verifies fluorophenyl incorporation .
  • X-ray crystallography : Resolves bond angles, dihedral angles between pyrimidine and pyrazole rings, and hydrogen-bonding networks (e.g., O–H⋯N interactions in the crystal lattice) .
  • Mass spectrometry (ESI/HRMS) : Validates molecular weight and fragmentation patterns .

Advanced: How can researchers resolve contradictions between crystallographic data and computational models for this compound?

Answer:
To address discrepancies:

Refinement software : Use SHELXL ( ) for high-resolution crystallographic refinement, adjusting parameters like thermal displacement factors .

Computational validation : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., using Gaussian or ORCA).

Hydrogen bonding analysis : Validate O–H⋯N interactions via Hirshfeld surface analysis (CrystalExplorer) .

Data cross-check : Reconcile NMR chemical shifts with computed isotropic shielding constants (GIAO method) .

Advanced: What strategies are effective in studying the compound’s bioactivity against specific enzymes?

Answer:

  • Enzyme assays : Use fluorometric or colorimetric assays (e.g., NADH depletion for dehydrogenase targets) to measure IC₅₀ values.
  • Docking studies : Perform AutoDock/Vina simulations to predict binding modes with enzymes (e.g., kinases or cytochrome P450 isoforms).
  • Structure-activity relationship (SAR) : Synthesize analogs with modified pyrimidine/pyrazole substituents to identify critical pharmacophores .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics for enzyme-inhibitor interactions .

Basic: How can researchers confirm the compound’s purity post-synthesis?

Answer:

  • HPLC : Use reversed-phase C18 columns (acetonitrile/water gradient) with UV detection (λ = 254 nm) to assess purity (>95%).
  • Melting point analysis : Compare observed values (e.g., 220–225°C) with literature data to detect impurities .
  • TLC : Monitor reaction progress using silica plates (ethyl acetate/hexane eluent) and UV/iodine visualization .

Advanced: How to design derivatives to enhance solubility without compromising bioactivity?

Answer:

  • Hydrophilic substituents : Introduce –OH, –COOH, or polyethylene glycol (PEG) chains on the pyrimidine or pyrazole rings.
  • Prodrug strategies : Mask hydroxyl groups as esters or phosphates, which hydrolyze in vivo .
  • Co-crystallization : Use co-formers (e.g., cyclodextrins) to improve aqueous solubility while retaining crystal packing efficiency .
  • Salt formation : Prepare hydrochloride or sodium salts of the hydroxyl group for enhanced dissolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.